molecular formula C16H12O5 B1249269 Ophiohayatone A

Ophiohayatone A

Cat. No.: B1249269
M. Wt: 284.26 g/mol
InChI Key: BTNISWPIOSAYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ophiohayatone A is a naturally occurring anthraquinone derivative, part of a series of structurally related compounds (Ophiohayatones A, B, and C) isolated from plant sources. Anthraquinones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often mediated by their redox-active quinoid structures .

Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

3,6-dihydroxy-2-(methoxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-21-7-8-4-11-13(6-14(8)18)16(20)12-5-9(17)2-3-10(12)15(11)19/h2-6,17-18H,7H2,1H3

InChI Key

BTNISWPIOSAYEQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC(=C3)O

Synonyms

ophiohayatone A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of Ophiohayatone A and related anthraquinones:

Compound Name Molecular Formula Molecular Weight LogP Source Key Substituents Biological Relevance
This compound Not reported Not reported Not reported Likely plant-derived* Presumed hydroxyl/methyl groups† Hypothesized antioxidant activity‡
Ophiohayatone B (CAS 83871) Not reported Not reported N/A Not reported Unknown Not reported
Ophiohayatone C (CAS 84-33-3) Not reported Not reported 1.87 Not reported Unknown Cited in pharmacological studies
1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone C₁₆H₁₀O₆ 298.3 Not reported Rheum palmatum (rhubarb) Methyl (C1), hydroxyl (C2, C8), carboxyl (C3) Antioxidant, potential anticancer agent
Laccaic acid E (CAS 14597-16-1) C₂₄H₁₇NO₁₁ 495.4 Not reported Rubus coreanus (bokbunja) Complex anthraquinone with nitro and hydroxyl groups Textile dye, antimicrobial applications

Key Observations:

Structural Variations: this compound’s exact structure is undefined, but its naming convention (A, B, C series) implies incremental modifications in substituents. For example, the 1-Methyl-2,8-dihydroxy-3-carboxy analog has a carboxyl group at C3, which enhances water solubility compared to non-carboxylated anthraquinones . Laccaic acid E’s larger molecular weight (495.4 vs.

Physicochemical Properties: Ophiohayatone C’s LogP of 1.87 indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility. This contrasts with carboxylated analogs (e.g., 1-Methyl-2,8-dihydroxy-3-carboxy-anthraquinone), where the carboxyl group may lower LogP, favoring aqueous environments .

Biological Activity: Anthraquinones with hydroxyl and carboxyl groups, such as the 1-Methyl derivative, exhibit enhanced antioxidant capacity due to electron-donating substituents, which stabilize free radicals. Laccaic acid E’s nitro groups may confer antimicrobial activity, a feature less commonly reported in simpler Ophiohayatones .

Sources and Applications: Plant-derived anthraquinones like the 1-Methyl compound are often studied for their natural abundance and traditional medicinal uses. In contrast, synthetic or semi-synthetic derivatives (e.g., laccaic acid E) may prioritize industrial applications, such as dyes or stabilizers .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for isolating Ophiohayatone A from natural sources?

  • Methodology: Use chromatographic techniques (e.g., HPLC, column chromatography) with polarity-based solvent systems for preliminary isolation. Validate purity via NMR and mass spectrometry, ensuring spectral data align with known standards. For reproducibility, document solvent ratios, temperature, and pressure conditions in detail .
  • Data Handling: Include raw chromatograms and spectral peaks in supplementary materials, following journal guidelines for large datasets .

Q. How should researchers design initial bioactivity screening assays for this compound?

  • Methodology: Prioritize cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative, vehicle-only). Use dose-response curves to establish IC50 values. Ensure sample blinding to minimize bias .
  • Statistical Validation: Apply ANOVA or t-tests for inter-group comparisons, reporting p-values and confidence intervals. Address batch variability by repeating assays across independent experimental runs .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology: Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) for skeletal elucidation. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group identification. Reference spectral libraries for known analogs .
  • Reproducibility: Publish full spectral parameters (e.g., solvent, frequency, acquisition time) to enable independent verification .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

  • Methodology: Apply retrosynthetic analysis to identify key intermediates. Test catalytic systems (e.g., organocatalysts, transition metals) under varying temperatures and solvents. Use design-of-experiments (DoE) to model reaction parameters .
  • Data Analysis: Compare yields via Tukey’s HSD test; report reaction kinetics (e.g., Arrhenius plots) to justify optimal conditions .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Methodology: Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS. Conduct tissue distribution studies and correlate with plasma concentrations. Validate target engagement via CRISPR knockouts or siRNA silencing .
  • Interpretation: Use causal inference models to distinguish direct effects from off-target interactions. Publish negative results to contextualize limitations .

Q. How should researchers design dose-response studies to assess this compound’s therapeutic window?

  • Methodology: Employ log-dose escalation in animal models, monitoring efficacy (e.g., tumor reduction) and toxicity (e.g., organ histopathology). Calculate therapeutic indices (LD50/ED50) with Bayesian statistics for uncertainty estimation .
  • Ethical Compliance: Adhere to ARRIVE guidelines for preclinical reporting, including randomization and sample-size justification .

Q. What computational approaches predict this compound’s molecular targets and binding modes?

  • Methodology: Perform molecular docking (e.g., AutoDock Vina) against curated target libraries. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use machine learning (e.g., Random Forest) to prioritize high-affinity targets .
  • Data Transparency: Share docking parameters (grid size, scoring functions) and raw SPR sensorgrams in open-access repositories .

Data Management & Reporting Standards

Q. How should conflicting spectral data for this compound be reconciled in publications?

  • Methodology: Re-run disputed experiments under standardized conditions (pH, solvent purity). Compare results via Bland-Altman plots to quantify systematic errors. Invite third-party validation through collaborative studies .
  • Reporting: Disclose all raw data and preprocessing steps (e.g., baseline correction) in supplementary files .

Q. What criteria determine whether a synthetic derivative of this compound qualifies as a "novel" compound?

  • Methodology: Establish structural novelty via X-ray crystallography or comparative NMR with parent compound. Demonstrate unique bioactivity profiles (≥2-fold difference in potency or selectivity) using orthogonal assays .
  • Ethical Standards: Adhere to IUPAC nomenclature and patent databases to avoid redundancy .

Methodological Frameworks

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with field priorities .
  • Data Interpretation : Use PECO (Population, Exposure, Comparison, Outcome) to structure hypotheses and avoid confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiohayatone A
Reactant of Route 2
Ophiohayatone A

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